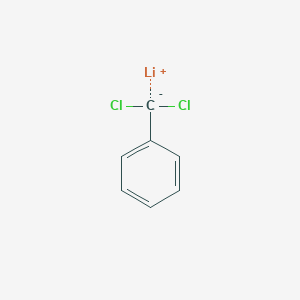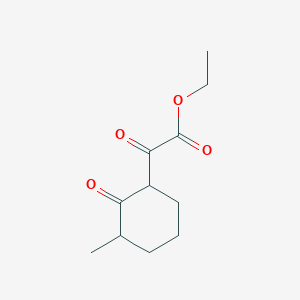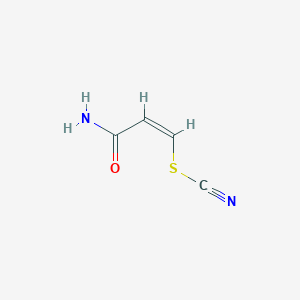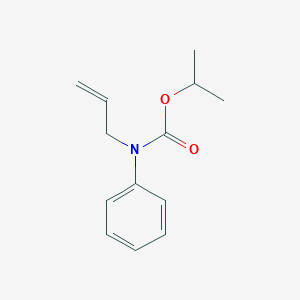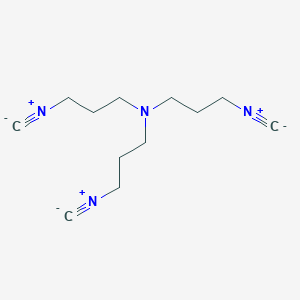
3-Isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine is a chemical compound known for its unique structure and properties. It is characterized by the presence of isocyanate groups, which are highly reactive and can participate in various chemical reactions. This compound is used in a variety of scientific research applications due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine typically involves the reaction of primary amines with phosgene or its derivatives. The reaction conditions often require a controlled environment to prevent the formation of unwanted by-products. The process may involve:
Step 1: Reaction of a primary amine with phosgene to form an isocyanate intermediate.
Step 2: Further reaction of the intermediate with another primary amine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often involving:
Continuous flow reactors: for better control over reaction conditions.
Purification steps: such as distillation or crystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
3-Isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form amines or other reduced products.
Substitution: Reaction with nucleophiles to replace the isocyanate groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of urea derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of carbamates or thiocarbamates.
科学的研究の応用
3-Isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a precursor for the development of pharmaceuticals.
Industry: In the production of polymers and coatings.
作用機序
The mechanism of action of 3-Isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine involves its reactivity with nucleophiles. The isocyanate groups can react with nucleophilic sites on proteins, enzymes, or other molecules, leading to the formation of covalent bonds. This reactivity is utilized in various applications, such as:
Protein modification: To study enzyme mechanisms.
Drug development: To create covalent inhibitors.
類似化合物との比較
Similar Compounds
3-Isocyanopropylamine: A simpler compound with one isocyanate group.
N,N-bis(3-isocyanopropyl)amine: A compound with two isocyanate groups but lacking the propan-1-amine backbone.
Uniqueness
3-Isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine is unique due to its three isocyanate groups, which provide multiple reactive sites. This makes it more versatile in chemical reactions compared to similar compounds with fewer isocyanate groups.
特性
CAS番号 |
2456-97-5 |
|---|---|
分子式 |
C12H18N4 |
分子量 |
218.30 g/mol |
IUPAC名 |
3-isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine |
InChI |
InChI=1S/C12H18N4/c1-13-7-4-10-16(11-5-8-14-2)12-6-9-15-3/h4-12H2 |
InChIキー |
IGVKNTGBMSBIJG-UHFFFAOYSA-N |
正規SMILES |
[C-]#[N+]CCCN(CCC[N+]#[C-])CCC[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)
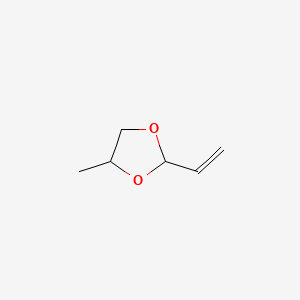
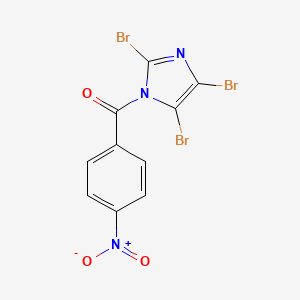
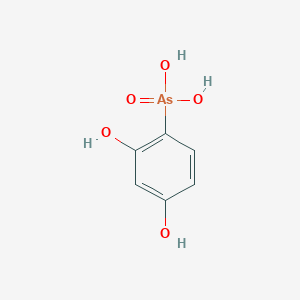
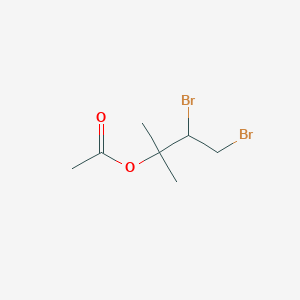
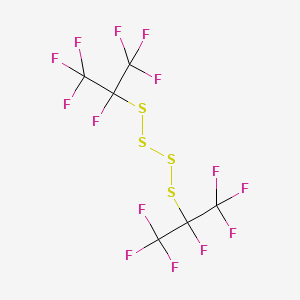
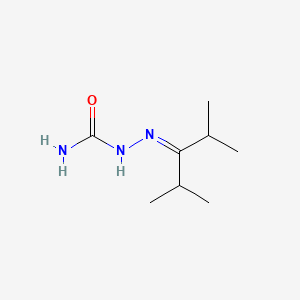
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)
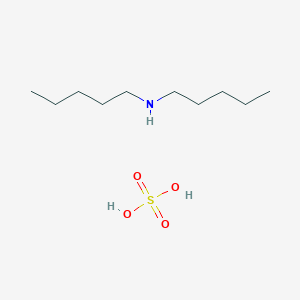
![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)
